Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate
Description
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is a methyl ester derivative featuring a butanoate backbone substituted at the 3-position with a 2-(morpholin-4-yl)ethylamino group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts polarity and water solubility to the compound. This structural motif is commonly utilized in pharmaceutical intermediates due to its ability to enhance bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(9-11(14)15-2)12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRSGKGZAKOLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate typically involves the reaction of butanoic acid derivatives with morpholine and ethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may affect cellular pathways by modulating the activity of signaling molecules.
Comparison with Similar Compounds
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate
- Molecular Formula: C13H18FNO2
- Molecular Weight : 239.29 g/mol
- Key Features :
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate
- Molecular Formula: C14H21NO3
- Molecular Weight : 251.32 g/mol
- Key Features :
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate
- Estimated Molecular Formula : C11H21N2O3
- Estimated Molecular Weight : ~230–245 g/mol
- Key Features: The morpholinyl group significantly enhances aqueous solubility due to hydrogen-bonding capacity. Predicted logP ~0.5–1.0, making it suitable for intravenous formulations. Frequently employed in synthesizing kinase inhibitors and other nitrogen-rich pharmaceuticals .
Data Table: Comparative Analysis
Research Findings and Implications
Solubility and Bioavailability
- The morpholinyl derivative’s polarity grants it superior aqueous solubility (>50 mg/mL estimated) compared to fluorophenyl (10–20 mg/mL) and methoxyphenyl (20–30 mg/mL) analogs. This property is critical for parenteral drug formulations .
- In contrast, the aromatic analogs exhibit higher membrane permeability due to lipophilicity, favoring oral absorption .
Biological Activity
Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O3
- Functional Groups : The compound features a morpholine ring, which is known for enhancing biological activity due to its ability to interact with various biomolecules.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : It interacts with esterases, influencing the hydrolysis of ester bonds. This interaction can lead to the modulation of various metabolic pathways by altering the concentration of substrates and products involved in these reactions.
- Signal Transduction Modulation : The compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation affects gene expression and cellular metabolism, potentially enhancing or inhibiting metabolic pathways critical for cell survival and proliferation.
- Binding Affinity : The morpholine group enhances binding affinity to specific receptors or enzymes, facilitating either activation or inhibition depending on the target.
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of compounds similar to this compound. For instance, derivatives with morpholine groups have shown promising results against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. Key findings include:
- IC50 Values : Compounds in related studies exhibited IC50 values ranging from 0.49 µM to 68.9 µM against NSCLC cell lines, indicating significant cytotoxicity .
- Mechanism of Action : The antiproliferative effects were associated with apoptosis induction, as evidenced by Annexin V-FITC/PI staining assays demonstrating increased apoptosis rates in treated cells compared to controls .
Antimicrobial Activity
Similar compounds have been explored for their antimicrobial properties. The presence of the morpholine moiety appears to enhance the efficacy of these compounds against various bacterial strains, although specific data on this compound itself remains limited.
Research Applications
This compound has several applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate in synthesizing more complex organic molecules. |
| Biology | Investigated for effects on biological systems, particularly enzyme interactions. |
| Medicine | Explored for therapeutic properties, including anti-inflammatory and anticancer activities. |
| Industry | Utilized in developing new materials and chemical processes. |
Case Studies
-
Anticancer Study :
- A study investigated a series of morpholine-containing compounds for their anticancer potential against NSCLC cell lines.
- Results indicated that substitutions on the morpholine ring significantly enhanced cytotoxicity, suggesting structural modifications could lead to more effective therapeutic agents .
-
Enzyme Interaction Analysis :
- Research into the interaction of this compound with esterases demonstrated its potential as an inhibitor, providing insights into its role in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
